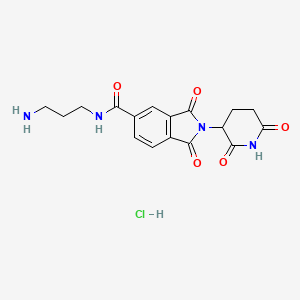
N-(3-aminopropyl)-2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-aminopropyl)-2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C17H19ClN4O5 and its molecular weight is 394.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-Aminopropyl)-2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide hydrochloride is a synthetic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an isoindole core and piperidine moiety. Its molecular formula is C18H21ClN4O6 with a molecular weight of approximately 424.83 g/mol. The presence of multiple functional groups suggests diverse biological interactions.
Research indicates that this compound may exhibit biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes, such as proteases involved in viral replication. For instance, analogs targeting the NS3 protease have demonstrated significant antiviral effects against hepatitis C virus (HCV) .
- Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell growth. Studies involving thalidomide analogs suggest that modifications to the isoindole structure can enhance anticancer efficacy while minimizing toxicity to normal cells .
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, potentially through modulation of neuroinflammatory pathways or direct effects on neuronal survival .
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiviral | Inhibition of HCV replication | |
| Anticancer | Growth inhibition in liver cancer cells | |
| Neuroprotection | Reduction in neuronal apoptosis |
Case Study 1: Antiviral Efficacy
A study evaluated the efficacy of a related compound as an NS3 protease inhibitor. It was found to significantly reduce viral load in infected cell lines, suggesting that similar mechanisms might be applicable to this compound .
Case Study 2: Cancer Cell Growth Inhibition
In vitro studies demonstrated that certain analogs could selectively inhibit the growth of tumorigenic liver cells without affecting non-tumorigenic counterparts at concentrations below 10 µM. This selective toxicity highlights the potential for targeted cancer therapies using compounds with similar structures .
Eigenschaften
IUPAC Name |
N-(3-aminopropyl)-2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-5-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5.ClH/c18-6-1-7-19-14(23)9-2-3-10-11(8-9)17(26)21(16(10)25)12-4-5-13(22)20-15(12)24;/h2-3,8,12H,1,4-7,18H2,(H,19,23)(H,20,22,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBHPSJMNISFQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














